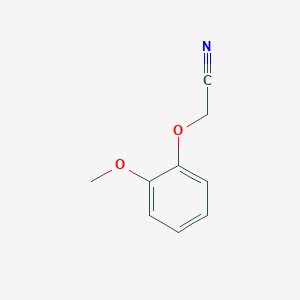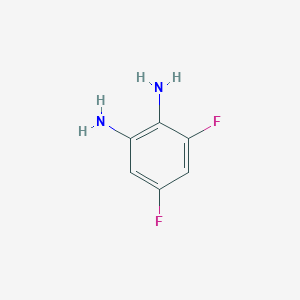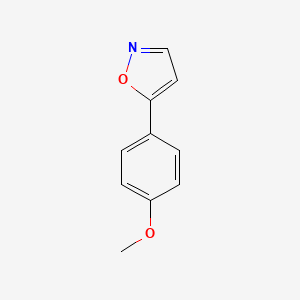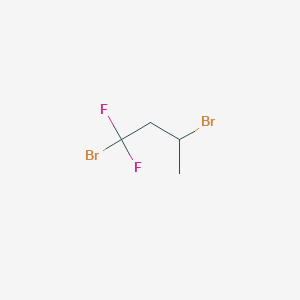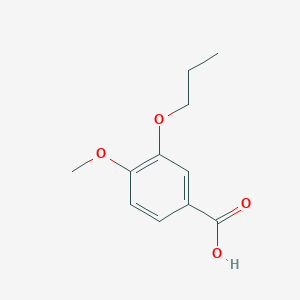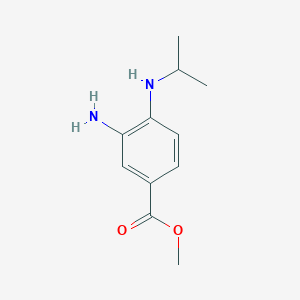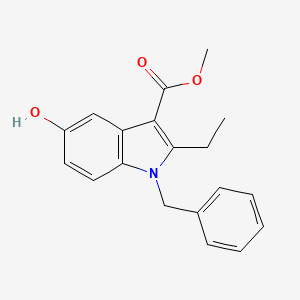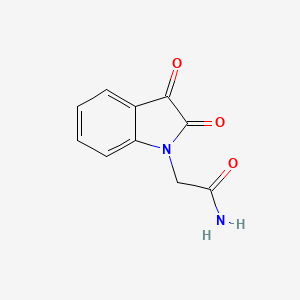
2-(2,3-ジオキソ-2,3-ジヒドロ-1H-インドール-1-イル)アセトアミド
概要
説明
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, also known as 2-(2,3-dioxo-1H-indol-1-yl)acetamide, is a heterocyclic compound that is widely used in scientific research. It has been studied for its potential applications in drug design, as well as its possible biochemical and physiological effects.
科学的研究の応用
がん治療のための細胞毒性剤
この化合物は、がん治療における細胞毒性剤としての可能性について研究されてきました。この化合物の誘導体は、MCF-7(乳がん細胞)などの癌細胞株の増殖を阻害する有望な結果を示しています。 電子求引置換基と疎水性増加は、より高い細胞毒性活性と相関関係にあることが示されています .
抗癌活性と選択性
特に臭素およびニトロフェニル基を有する特定の誘導体は、非癌細胞よりも癌細胞に対して高い選択性を示しています。 この選択性は、癌治療における副作用を軽減するために重要であり、これらの誘導体はさらなる開発のための潜在的なリードになります .
作用機序
Target of Action
The primary targets of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide are cancer cells, specifically the MCF-7 breast cancer cell line . This compound has been found to have cytotoxic effects on these cells, indicating its potential use as an anticancer agent .
Mode of Action
The compound interacts with its targets by inducing cytotoxicitySpecifically, electron-withdrawing substitutions at the para position of the phenyl ring and the 5, 7 positions of the isatin ring, as well as increasing lipophilicity of the compound, have been found to increase the cytotoxic activity .
Pharmacokinetics
The compound’s lipophilicity is believed to play a role in its bioavailability . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, which could potentially enhance the compound’s bioavailability and its ability to reach its target cells.
Result of Action
The primary result of the action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is the induction of cytotoxicity in cancer cells, particularly the MCF-7 breast cancer cell line . This cytotoxic effect suggests that the compound could be effective in controlling tumors with low side effects .
生化学分析
Biochemical Properties
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in cellular metabolism and signaling pathways. For instance, it can inhibit certain enzymes that are crucial for cancer cell proliferation, thereby exhibiting cytotoxic effects . The compound’s ability to interact with these biomolecules is largely attributed to its structural features, which allow it to bind effectively to enzyme active sites.
Cellular Effects
The effects of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide on cells are profound. It has been observed to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 . This compound influences cell signaling pathways, leading to the activation of apoptotic pathways and the inhibition of cell proliferation. Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes the disruption of metabolic pathways that are essential for cancer cell survival.
Molecular Mechanism
At the molecular level, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting cellular processes . This compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of enzyme activity and the modulation of gene expression contribute to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its cytotoxic activity over extended periods . Long-term studies have indicated that it can induce sustained apoptotic effects in cancer cells, leading to a significant reduction in cell viability .
Dosage Effects in Animal Models
The effects of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity while maintaining its cytotoxic effects on cancer cells . At higher doses, it can induce toxic effects, including damage to healthy tissues . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes that play a role in the metabolism of nucleotides and amino acids . The compound’s impact on these pathways can lead to alterations in metabolic flux and changes in metabolite levels, which contribute to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its cytotoxic effects. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is crucial for its activity. It has been found to localize in the cytoplasm and nucleus of cancer cells, where it interacts with key regulatory proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
特性
IUPAC Name |
2-(2,3-dioxoindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDMWGKCXRICRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365556 | |
| Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85124-17-0 | |
| Record name | 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85124-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives were found to be crucial for their cytotoxic activity?
A1: The research primarily investigated the impact of substitutions on the N-phenyl ring of the 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide scaffold. The study revealed that ortho substitutions on the N-phenyl ring generally led to enhanced cytotoxic activity compared to meta or para substitutions []. Furthermore, compounds with ortho substitutions displayed greater efficacy against the MCF7 breast cancer cell line compared to A549 lung cancer and HeLa cervical cancer cell lines [].
Q2: Which compound exhibited the most potent cytotoxic activity among the tested derivatives?
A2: Out of the 18 synthesized derivatives, 2-(2,3-Dioxo-2,3-dihydro-1H -indol-1-yl)-N -(2-isopropylphenyl)acetamide demonstrated the most potent cytotoxic activity across all tested cell lines (MCF7, A549, HeLa, and HEK293) []. This finding highlights the significance of the ortho-isopropyl substitution on the N-phenyl ring for enhancing cytotoxic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


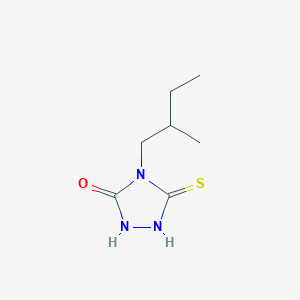

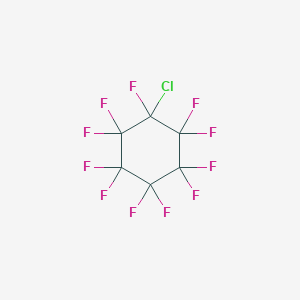
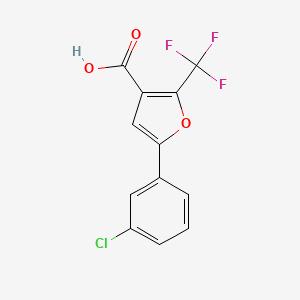

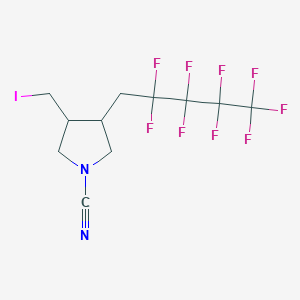
![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)
